4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
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Overview
Description
4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with a molecular formula of C20H23ClN6O3 and a molecular weight of 430.898 . This compound is notable for its unique structure, which combines elements of benzaldehyde and purine derivatives, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves the reaction of 4-ethoxybenzaldehyde with a purine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be due to its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar compounds to 4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone include:
- 4-Methoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
- 4-Methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone
- 4-Ethoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
478253-30-4 |
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Molecular Formula |
C20H23ClN6O3 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H23ClN6O3/c1-5-30-15-8-6-14(7-9-15)12-22-24-19-23-17-16(27(19)11-10-13(2)21)18(28)26(4)20(29)25(17)3/h6-10,12H,5,11H2,1-4H3,(H,23,24)/b13-10-,22-12+ |
InChI Key |
RHMFVQDGCBRQCY-LNOVBOODSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2C/C=C(/C)\Cl)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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